molecular formula C8H14ClNO3 B14712476 Ethyl(2-chloroethyl)propanoylcarbamate CAS No. 13670-26-3

Ethyl(2-chloroethyl)propanoylcarbamate

Cat. No.: B14712476
CAS No.: 13670-26-3
M. Wt: 207.65 g/mol
InChI Key: AAYIGPHEBPHEIF-UHFFFAOYSA-N
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Description

Ethyl(2-chloroethyl)propanoylcarbamate (CAS 13670-26-3) is a synthetic carbamate derivative of interest in organic synthesis and scientific research. This compound serves as a versatile building block and intermediate in the development of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals . Its molecular structure, which features both carbamate and chloroethyl functional groups, makes it a valuable precursor for introducing specific properties into target compounds. Researchers utilize this carbamate in the preparation of derivatives that are investigated for various biological activities. Based on studies of highly similar carbamate compounds, these potential activities include antimicrobial, anticancer, and anti-inflammatory effects . In agricultural research, carbamate derivatives are often explored for their utility as pesticides, insecticides, and fungicides . The reactivity of the chloroethyl group is a key aspect of its research value, as it can undergo various chemical transformations, such as nucleophilic substitution and hydrolysis, under controlled conditions . The compound must be handled with care due to the potential reactivity and toxicity associated with its functional groups. Carbamates as a class can exhibit biological activity by inhibiting enzymes such as acetylcholinesterase . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for human or veterinary use, nor for any form of personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13670-26-3

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

ethyl N-(2-chloroethyl)-N-propanoylcarbamate

InChI

InChI=1S/C8H14ClNO3/c1-3-7(11)10(6-5-9)8(12)13-4-2/h3-6H2,1-2H3

InChI Key

AAYIGPHEBPHEIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCCl)C(=O)OCC

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways for Ethyl 2 Chloroethyl Propanoylcarbamate

Reactivity of the Carbamate (B1207046) Linkage under Various Conditions

The carbamate group (-O-C(=O)-N<) in Ethyl(2-chloroethyl)propanoylcarbamate is a key site of reactivity, susceptible to cleavage and modification through several pathways.

The hydrolysis of the carbamate linkage in this compound can proceed under both acidic and basic conditions, leading to the breakdown of the molecule. The stability of carbamates to hydrolysis is influenced by the nature of the substituents on the oxygen and nitrogen atoms. For N-acyl carbamates, the stability can be significant, but they are still prone to degradation over time, especially in aqueous environments outside of a neutral pH range.

Under acidic conditions , the hydrolysis is generally initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the C-O or C-N bond of the carbamate. For this compound, this would lead to the formation of ethanol, carbon dioxide, and (2-chloroethyl)propanamide, or ethyl propanoylcarbamate and 2-chloroethanol, depending on the specific bond cleaved.

Basic hydrolysis , on the other hand, typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is often the more significant degradation pathway for carbamates. The resulting tetrahedral intermediate can then expel either the ethoxy group or the (2-chloroethyl)propanoylaminyl group. The major degradation products under basic conditions are generally ethanol, carbon dioxide, and the corresponding amine or its derivatives.

The rate of hydrolysis is highly dependent on pH and temperature. Generally, the hydrolysis of carbamates is slowest at neutral pH and increases at both acidic and basic pH.

Table 1: Predicted Hydrolytic Degradation Products of this compound

ConditionPrimary Degradation Products
Acidic HydrolysisEthanol, Carbon Dioxide, (2-chloroethyl)propanamide
Basic HydrolysisEthanol, Carbon Dioxide, (2-chloroethyl)propanoylamine

This table is based on general mechanisms of carbamate hydrolysis and may not represent all possible degradation pathways for the specific compound.

Transamidation involves the reaction of the carbamate with an amine, resulting in the exchange of the nitrogen-containing group. N-acyl carbamates, such as this compound, can act as acylating agents in these reactions. rsc.orgchemicalnote.com The reaction is typically facilitated by the activation of the carbamate, which can occur under thermal conditions or in the presence of a catalyst. The incoming amine nucleophilically attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. The departure of the (2-chloroethyl)propanoylamine moiety yields a new urea (B33335) derivative. The feasibility and rate of this reaction depend on the nucleophilicity of the incoming amine and the stability of the leaving group.

Transesterification is the exchange of the alcohol moiety of an ester with another alcohol. In the case of this compound, this would involve the reaction with an alcohol (R'-OH) to replace the ethyl group. This reaction can be catalyzed by either an acid or a base. nih.gov Under basic conditions, an alkoxide (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon. researchgate.net The subsequent collapse of the tetrahedral intermediate expels the ethoxide leaving group to form a new carbamate. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, activating the carbamate towards nucleophilic attack by a neutral alcohol molecule. researchgate.net

Table 2: Potential Products of Transamidation and Transesterification

ReactionReactantPotential Product
TransamidationPrimary Amine (R'-NH₂)N-Propanoyl-N'-(R')-N-(2-chloroethyl)urea
TransamidationSecondary Amine (R'₂NH)N-Propanoyl-N',N'-(R')₂-N-(2-chloroethyl)urea
TransesterificationAlcohol (R'-OH)R'- (2-chloroethyl)propanoylcarbamate

Reactivity Studies of the 2-Chloroethyl Moiety

The 2-chloroethyl group (-CH₂CH₂Cl) is a well-known alkylating agent, and its reactivity is a dominant feature of the chemical profile of this compound.

The carbon atom bearing the chlorine is electrophilic and is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This can occur via either an Sₙ1 or Sₙ2 mechanism, though for a primary alkyl halide like the 2-chloroethyl group, the Sₙ2 pathway is generally favored. nih.govresearchgate.netrutgers.edunih.gov

In an Sₙ2 reaction , a nucleophile directly attacks the carbon atom, and the chloride leaving group departs in a single, concerted step. libretexts.orgpharmaguideline.com This results in an inversion of stereochemistry if the carbon were chiral. The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Stronger, less sterically hindered nucleophiles will favor the Sₙ2 pathway.

While less likely, an Sₙ1 reaction would proceed through a two-step mechanism involving the initial, rate-limiting formation of a primary carbocation, followed by a rapid attack by the nucleophile. rutgers.edunih.gov However, primary carbocations are highly unstable, making this pathway less favorable unless stabilized by neighboring group participation, as discussed in the next section.

A key reactive pathway for compounds containing a 2-chloroethylamino group is intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. researchgate.net In this compound, the nitrogen atom of the carbamate can act as an internal nucleophile. Through anchimeric assistance (neighboring group participation), the nitrogen atom can attack the carbon bearing the chlorine, displacing the chloride ion and forming a three-membered cyclic aziridinium ion.

This intramolecular reaction is significantly faster than intermolecular nucleophilic substitution. The formation of the aziridinium ion is often the rate-determining step in reactions involving 2-chloroethylamines. Once formed, the strained aziridinium ring is a potent electrophile and is readily opened by a wide range of nucleophiles. The nucleophilic attack can occur at either of the two carbon atoms of the ring, leading to two possible ring-opened products. The regioselectivity of the ring-opening is influenced by steric and electronic factors.

The primary electrophilic site on the 2-chloroethyl moiety is the carbon atom directly bonded to the chlorine atom, as discussed in the context of nucleophilic substitution. The electron-withdrawing effect of the chlorine atom polarizes the C-Cl bond, rendering the carbon atom electron-deficient and thus susceptible to attack by electron-rich species (nucleophiles). The reactivity of this electrophilic center is the basis for the alkylating properties of this compound. The formation of the highly electrophilic aziridinium ion intermediate further enhances the electrophilic character of this part of the molecule.

Reactivity of the Propanoyl Group

The propanoyl group in this compound is a key site of chemical reactivity. As an N-acyl carbamate, the carbonyl carbon of the propanoyl group is electrophilic and susceptible to attack by nucleophiles. The reactivity of this group is influenced by the electronic and steric effects of the adjacent ethyl carbamate and the 2-chloroethyl substituent on the nitrogen atom. Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. chemistrysteps.com However, they still undergo a range of important chemical transformations. chemistrysteps.com

Amide Bond Hydrolysis and Formation

Amide Bond Hydrolysis:

The hydrolysis of the amide bond in this compound would lead to the formation of propanoic acid and ethyl(2-chloroethyl)carbamate. This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the reaction mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety (in this case, ethyl(2-chloroethyl)amine, which would be protonated under acidic conditions) yields the carboxylic acid. rsc.org

In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the amide anion is generally a poor leaving group, but under these conditions, it can be protonated by the solvent (water) to form the corresponding amine and a carboxylate salt. libretexts.orgarkat-usa.org The rate of alkaline hydrolysis of N-alkyl amides often follows a kinetic equation that is dependent on the hydroxide ion concentration. jst.go.jp

The general mechanisms are as follows:

Acid-Catalyzed Hydrolysis: Involves protonation of the amide followed by a nucleophilic attack by water. rsc.org

Base-Catalyzed Hydrolysis: Involves a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon. arkat-usa.org

Amide Bond Formation:

The formation of the propanoyl amide linkage in this compound can be achieved through several synthetic routes, typically involving the reaction of a propanoyl derivative with ethyl(2-chloroethyl)amine. Common methods include:

From Acyl Chlorides: The reaction of propanoyl chloride with ethyl(2-chloroethyl)amine is a vigorous reaction that proceeds via a nucleophilic addition-elimination mechanism to form the amide and hydrogen chloride. savemyexams.com

From Carboxylic Acids: Direct condensation of propanoic acid and ethyl(2-chloroethyl)amine requires high temperatures (often above 100°C) to overcome the initial acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To achieve amide formation under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. chemistrysteps.com

The table below summarizes the general conditions for these transformations.

ReactionReagentsGeneral ConditionsProducts
Acidic HydrolysisH₃O⁺, H₂OHeatPropanoic acid, Ethyl(2-chloroethyl)ammonium
Basic HydrolysisOH⁻, H₂OHeatPropanoate, Ethyl(2-chloroethyl)amine
Formation from Acyl ChloridePropanoyl chloride, Ethyl(2-chloroethyl)amineTypically in an inert solventThis compound, HCl
Formation from Carboxylic AcidPropanoic acid, Ethyl(2-chloroethyl)amineHeat (>100°C) or Coupling Agent (e.g., DCC)This compound, H₂O

Condensation and Addition Reactions

Condensation Reactions:

Condensation reactions involving the propanoyl group are central to the formation of the amide bond itself, as described above. unizin.org These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org The thermal condensation of a carboxylic acid and an amine is an equilibrium process that requires the removal of water to drive the reaction to completion. acsgcipr.org

Addition Reactions:

While the carbonyl group of the amide is less reactive than that of ketones or aldehydes, it can still undergo addition reactions, particularly with strong nucleophiles. However, the typical reaction pathway for amides is nucleophilic acyl substitution rather than addition. libretexts.org Addition reactions in the context of the propanoyl group would involve the attack of a nucleophile at the carbonyl carbon. byjus.com For instance, reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) results in the reduction of the carbonyl group to a methylene (B1212753) group, converting the amide to an amine. libretexts.org

Investigating the Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate and equilibrium of reactions involving the propanoyl group of this compound are significantly influenced by the electronic and steric properties of the substituents on the nitrogen atom: the 2-chloroethyl group and the ethyl carbamate moiety.

Electronic Effects: The ethyl carbamate group is electron-withdrawing due to the presence of the second carbonyl group. This effect decreases the electron density on the nitrogen atom, which in turn reduces the extent of resonance stabilization of the amide bond. A less stabilized amide bond is generally more susceptible to hydrolysis. chemistrysteps.com The 2-chloroethyl group also exerts an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the chlorine atom. This further reduces the electron density on the nitrogen, potentially increasing the electrophilicity of the propanoyl carbonyl carbon and accelerating nucleophilic attack. Electron-withdrawing groups have been shown to accelerate the hydrolysis of amides in concentrated acid solutions. rsc.org

Steric Effects: The size of the substituents on the nitrogen can hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate. While the 2-chloroethyl group is not exceptionally bulky, in combination with the ethyl carbamate group, it could present some steric hindrance compared to a simple N-alkyl amide. The rate constant for amide hydrolysis has been found to be very sensitive to the size of substituents. psu.eduresearchgate.net

The thermodynamics of reactions like hydrolysis are also affected. The hydrolysis of formamide (B127407) and acetamide, for example, is only slightly exergonic. acs.org The presence of electron-withdrawing groups can influence the relative stability of the reactants and products, thereby shifting the equilibrium position.

The following table provides a qualitative summary of the expected substituent effects on the rate of amide hydrolysis.

Substituent GroupElectronic EffectSteric EffectExpected Impact on Hydrolysis Rate
Ethyl carbamateElectron-withdrawingModerateIncrease
2-chloroethylInductive (-I) electron-withdrawingModerateIncrease

Mechanistic Investigations using Isotopic Labeling and Kinetic Isotope Effects

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of isotopes in the products. ias.ac.inwikipedia.org For the hydrolysis of this compound, ¹⁸O-labeling could be employed. For instance, by conducting the hydrolysis in H₂¹⁸O, the location of the ¹⁸O in the resulting propanoic acid would confirm whether the nucleophilic attack occurred at the carbonyl carbon. researchgate.net

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It provides valuable information about the rate-determining step of a reaction. princeton.edu

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For reactions involving the propanoyl group, a significant KIE would not be expected for H/D substitution on the ethyl or chloroethyl groups during hydrolysis, as these C-H bonds are not broken in the rate-determining step.

Secondary KIE: A secondary KIE can be observed even when the bond to the isotope is not broken in the rate-determining step. wikipedia.org These effects are typically smaller and can provide insight into changes in hybridization at a particular atom. For example, if the hybridization of a carbon atom changes from sp³ in the reactant to sp² in the transition state, a normal secondary KIE (kH/kD > 1) is often observed. Conversely, a change from sp² to sp³ can lead to an inverse secondary KIE (kH/kD < 1). Studying the secondary KIE by isotopic substitution at the α-carbon of the propanoyl group could help to probe the nature of the transition state during nucleophilic attack.

The table below illustrates hypothetical KIE values and their mechanistic implications for reactions at the propanoyl group.

Reaction TypeIsotopic SubstitutionObserved KIE (k_light / k_heavy)Mechanistic Implication
Hydrolysisα-deuteration of propanoyl group~1.0 - 1.2Suggests a change in hybridization from sp² to sp³ at the carbonyl carbon in the transition state is not the primary rate-determining factor, or other effects are at play.
Elimination (if applicable)β-deuteration of ethyl group> 2If a β-elimination pathway were possible, a large primary KIE would indicate C-H bond breaking in the rate-determining step.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Chloroethyl Propanoylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise structure of Ethyl(2-chloroethyl)propanoylcarbamate in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and the relative number of protons in each environment (integration). The analysis confirms the presence of the ethyl, 2-chloroethyl, and propanoyl moieties and their specific arrangement within the molecule. The sharpness and integration of the signals also serve as a reliable indicator of sample purity.

The expected signals in the ¹H NMR spectrum are detailed below. Chemical shifts (δ) are predicted based on the electronic environment of the protons.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constant (J, Hz)
a (-O-CH₂-CH₃)~ 4.2Quartet (q)2H~ 7.1
b (-O-CH₂-CH₃)~ 1.3Triplet (t)3H~ 7.1
c (-N-CH₂-CH₂-Cl)~ 3.9Triplet (t)2H~ 6.0
d (-N-CH₂-CH₂-Cl)~ 3.7Triplet (t)2H~ 6.0
e (-C(O)-CH₂-CH₃)~ 2.6Quartet (q)2H~ 7.4
f (-C(O)-CH₂-CH₃)~ 1.1Triplet (t)3H~ 7.4

The quartet at ~4.2 ppm (protons a ) is characteristic of a methylene (B1212753) group adjacent to an oxygen atom and coupled to a methyl group.

The triplet at ~1.3 ppm (protons b ) corresponds to the terminal methyl group of the ethyl ester, coupled to the adjacent methylene group.

The two triplets at ~3.9 ppm (protons c ) and ~3.7 ppm (protons d ) are assigned to the methylene groups of the 2-chloroethyl fragment, showing coupling to each other. The downfield shift is due to the influence of the adjacent nitrogen and chlorine atoms.

The quartet at ~2.6 ppm (protons e ) is assigned to the methylene group of the propanoyl moiety, deshielded by the adjacent carbonyl group and coupled to a methyl group.

The triplet at ~1.1 ppm (protons f ) corresponds to the terminal methyl group of the propanoyl chain.

The ¹³C NMR spectrum reveals the number of unique carbon environments, providing a map of the molecule's carbon backbone. The chemical shifts are indicative of the functional group and hybridization of each carbon atom. This technique is crucial for confirming the presence of the two distinct carbonyl carbons (carbamate and propanoyl) and the various alkyl carbons.

Assigned CarbonsPredicted Chemical Shift (δ, ppm)
1 (-O-C (O)-N-)~ 155
2 (-N-C(O)-C H₂-CH₃)~ 174
3 (-O-C H₂-CH₃)~ 62
4 (-O-CH₂-C H₃)~ 14
5 (-N-C H₂-CH₂-Cl)~ 48
6 (-N-CH₂-C H₂-Cl)~ 41
7 (-C(O)-C H₂-CH₃)~ 30
8 (-C(O)-CH₂-C H₃)~ 9

The signals at ~155 ppm and ~174 ppm are characteristic of the carbamate (B1207046) and amide/ketone carbonyl carbons, respectively.

The carbon of the methylene group attached to the ester oxygen (C3 ) is expected around ~62 ppm.

Carbons adjacent to nitrogen (C5 ) and chlorine (C6 ) appear in the ~40-50 ppm range.

The remaining aliphatic carbons of the ethyl and propanoyl groups (C4, C7, C8 ) resonate at higher fields (<30 ppm).

Two-dimensional (2D) NMR experiments are indispensable for unambiguously piecing together the molecular structure by revealing through-bond correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Key expected cross-peaks would confirm the following connectivities:

Protons a (-O-CH₂) with protons b (-CH₃) in the ethyl ester group.

Protons c (-N-CH₂) with protons d (-CH₂-Cl) in the 2-chloroethyl group.

Protons e (-C(O)-CH₂) with protons f (-CH₃) in the propanoyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH coupling). youtube.com This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal a (~4.2 ppm) would show a cross-peak to the carbon signal 3 (~62 ppm).

A correlation from the ethyl ester protons a (-O-CH₂) to the carbamate carbonyl carbon 1 .

Correlations from the 2-chloroethyl protons c (-N-CH₂) to both the carbamate carbonyl carbon 1 and the propanoyl carbonyl carbon 2 .

A correlation from the propanoyl protons e (-C(O)-CH₂) to the propanoyl carbonyl carbon 2 .

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, and through fragmentation analysis, it offers corroborating evidence for the proposed structure.

HRMS accurately measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₈H₁₄ClNO₃. HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) and confirm this formula.

IonMolecular FormulaCalculated Monoisotopic Mass
[M]C₈H₁₄³⁵ClNO₃207.06622
[M]C₈H₁₄³⁷ClNO₃209.06327

The presence of the characteristic isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be clearly visible in the mass spectrum, further validating the presence of a chlorine atom in the structure.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺) which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov The fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the molecule. Key predicted fragmentation pathways for this compound include:

Loss of the ethyl group: Cleavage of the ester C-O bond could lead to the loss of ethene (C₂H₄), resulting in a prominent fragment.

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups and the nitrogen atom is common. For example, cleavage of the N-C(O) bond of the propanoyl group.

Cleavage of the chloroethyl side chain: Fragmentation can occur along the chloroethyl chain, leading to the loss of HCl or a C₂H₃Cl fragment.

A table of plausible fragment ions and their corresponding m/z values provides a roadmap for interpreting the MS/MS spectrum.

Proposed Fragment Ion (Structure)m/z (for ³⁵Cl)Fragmentation Pathway
[M - C₂H₄]⁺179.0401Loss of ethene from the ethyl ester
[M - C₂H₅O]⁺162.0271Loss of the ethoxy radical
[C₂H₅C(O)N(CH₂CH₂Cl)]⁺134.0530Cleavage of the carbamate C-O bond
[C₂H₅C(O)]⁺57.0340Acylium ion from the propanoyl group
[CH₂CH₂Cl]⁺63.0080Chloroethyl cation

The systematic analysis of these fragments allows for the reconstruction of the molecular structure, providing powerful, independent confirmation of the assignments made by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Analysis of the infrared and Raman spectra of this compound would be essential for identifying its key functional groups and understanding its vibrational modes. In a typical analysis, specific spectral regions would be examined for characteristic peaks corresponding to the vibrations of different bonds within the molecule.

A hypothetical IR and Raman spectroscopic analysis would focus on identifying vibrational frequencies associated with:

C=O (carbonyl) stretching: The propanoyl and carbamate groups both contain carbonyl bonds, which would be expected to produce strong absorption bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. The exact position would provide clues about the electronic environment of the carbonyl groups.

N-H (amine) stretching and bending: The carbamate group contains an N-H bond, which would exhibit characteristic stretching vibrations in the region of 3200-3400 cm⁻¹ and bending vibrations around 1500-1600 cm⁻¹.

C-O (ester and ether) stretching: The ethyl ester and chloroethyl groups would show C-O stretching vibrations, typically in the fingerprint region of the spectrum (1000-1300 cm⁻¹).

C-Cl (chloroalkane) stretching: The presence of the 2-chloroethyl group would be confirmed by C-Cl stretching vibrations, which typically appear in the lower frequency region of the IR spectrum (600-800 cm⁻¹).

C-H (aliphatic) stretching and bending: The ethyl and propanoyl groups would display characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Raman spectroscopy would complement the IR data, particularly for identifying non-polar bonds and providing information about the molecular backbone. Without experimental data, a detailed data table cannot be generated.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic study of this compound would provide a wealth of structural information.

Key parameters that would be determined from X-ray crystallographic data include:

Unit cell dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ that define the repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules within the crystal.

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds, which would confirm the connectivity and reveal any structural distortions.

Torsion angles: These angles describe the rotation around single bonds and are crucial for determining the molecule's preferred conformation in the solid state. This would reveal the spatial relationship between the propanoyl, carbamate, and chloroethyl groups.

Intermolecular interactions: Analysis of the crystal packing would identify any hydrogen bonds, dipole-dipole interactions, or van der Waals forces that stabilize the crystal structure.

Without a published crystal structure, it is not possible to provide a data table of crystallographic parameters or discuss the specific conformational preferences of this compound.

Chiroptical Spectroscopy (if chiral centers are introduced)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. The structure of this compound, as named, does not inherently contain a chiral center. However, if a substituent were introduced to create a stereocenter, for example, on the propanoyl or ethyl group, the resulting enantiomers or diastereomers could be studied using these methods.

If a chiral analog of this compound were synthesized, chiroptical spectroscopy could be used to:

Determine the absolute configuration of the chiral center(s).

Investigate conformational chirality if the molecule can adopt stable, non-superimposable conformations.

Study interactions with other chiral molecules.

As the parent compound is achiral, and no data exists for chiral derivatives, a discussion of its chiroptical properties is not applicable.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant absence of specific computational and theoretical chemistry studies on the compound this compound. Despite searches for quantum chemical calculations, conformational analyses, and reaction mechanism modeling, no dedicated research articles or datasets were found for this specific molecule.

While computational chemistry is a powerful tool for elucidating the properties of chemical compounds, its application to this compound has not been documented in the available scientific record. Methodologies such as Density Functional Theory (DFT) and Ab Initio methods, which are standard approaches for determining molecular geometry, electronic structure, and high-accuracy energetics, have not been specifically applied to this compound in any published studies.

Similarly, investigations into the conformational analysis and potential energy surfaces of this compound are absent from the literature. This includes studies on rotational barriers, preferred conformations, and the influence of intramolecular interactions, which are crucial for understanding the molecule's three-dimensional structure and reactivity.

Furthermore, there is no available information on the modeling of its reaction mechanisms or the characterization of its transition states. Such studies are vital for predicting the chemical behavior of a compound and are a common focus of computational chemistry research.

Due to the lack of available scientific data, it is not possible to provide a detailed and accurate article on the computational and theoretical chemistry of this compound as per the requested outline. The generation of such an article would require original research and calculations that are beyond the scope of this response.

Computational and Theoretical Chemistry Studies on Ethyl 2 Chloroethyl Propanoylcarbamate

Reaction Mechanism Modeling and Transition State Characterization

Computational Elucidation of Hydrolysis Pathways

No computational studies detailing the hydrolysis pathways of Ethyl(2-chloroethyl)propanoylcarbamate have been found. Such a study would typically involve quantum mechanical calculations to model the reaction mechanism, identify transition states, and determine the activation energies for various potential hydrolysis routes, both in neutral and catalyzed (acidic or basic) conditions.

Modeling of Intramolecular Cyclization to Aziridinium (B1262131) Species

There is no available research on the computational modeling of the intramolecular cyclization of this compound to form an aziridinium species. This type of investigation would be crucial in understanding the compound's potential reactivity, as the formation of a strained three-membered ring can be a key step in various chemical transformations. Theoretical studies would typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of the cyclization reaction.

Spectroscopic Property Prediction and Validation

Without experimental data or computational studies, a validated prediction of the spectroscopic properties of this compound cannot be provided.

Computational NMR Chemical Shift Predictions

No computational predictions for the 1H and 13C NMR chemical shifts of this compound are present in the scientific literature. Standard computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used for this purpose, but their application to this specific molecule has not been reported.

Vibrational Frequency Calculations for IR/Raman Spectra

Calculations of the vibrational frequencies, which are essential for interpreting Infrared (IR) and Raman spectra, have not been published for this compound. Such calculations would typically be performed using quantum chemical methods to provide a theoretical vibrational spectrum, which could then be compared with experimental data for validation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

No molecular dynamics (MD) simulations have been reported for this compound. MD simulations are instrumental in understanding the conformational dynamics of a molecule, its interactions with solvent molecules, and how the solvent environment influences its structure and reactivity.

No Publicly Available Data on the Environmental Fate of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available scientific information on the environmental transformations and biogeochemical fate of the chemical compound this compound.

Despite targeted searches for data related to its abiotic and biotic degradation pathways, no studies detailing the hydrolysis kinetics, phototransformation, or microbial degradation of this specific compound could be located. Consequently, information regarding its behavior in aqueous media, its transformation under simulated environmental conditions, and its interactions with microbial communities in water and soil systems is not available.

The absence of research on this particular chloroethylcarbamate structure means that key aspects of its environmental persistence, potential for breakdown, and the nature of any transformation products remain unknown. This includes a lack of data on:

Hydrolysis: The rate at which the compound breaks down in water and the resulting chemical products.

Phototransformation: The effects of sunlight on its chemical structure and the formation of photodegradation products.

Microbial Degradation: The susceptibility of the compound to breakdown by microorganisms in soil and water, the identification of any resulting metabolites, and the potential for microbial communities to adapt to its presence.

Without such fundamental scientific data, a detailed and accurate assessment of the environmental transformations and biogeochemical fate of this compound cannot be provided at this time.

Environmental Transformations and Biogeochemical Fate of Chloroethylcarbamate Structures

Environmental Partitioning and Transport Behavior Modeling of Ethyl(2-chloroethyl)propanoylcarbamate

Volatilization from Water and Soil Surfaces

Volatilization is a key process that dictates the atmospheric emission of pesticides from treated soil and water bodies. nih.gov The tendency of a pesticide to volatilize is influenced by its vapor pressure and its solubility in water, often summarized by the Henry's Law constant. nih.gov Generally, carbamates have low vapor pressure, suggesting that they will evaporate or sublimate slowly at normal temperatures. who.int However, even for moderately volatile pesticides, volatilization can significantly contribute to atmospheric emissions. usda.gov

The volatilization of carbamates from soil is a dynamic process affected by several environmental factors:

Soil Moisture: Volatilization is generally higher from moist soils. ucanr.edurivm.nl As the soil surface dries, volatilization rates decrease significantly. rivm.nl The rewetting of a dry soil surface can increase the vapor density of the pesticide to its original maximum. rivm.nl

Temperature: An increase in temperature generally leads to an increase in the volatilization of a pesticide from the soil. rivm.nl This is due to a direct influence on the vapor density of the pesticide and temperature-driven changes in the soil's physical and chemical properties. rivm.nl

Adsorption: The more strongly a carbamate (B1207046) is adsorbed to soil particles, the lower its volatilization rate will be. rivm.nl

Airflow: Increased airflow over the soil surface can enhance the rate of volatilization. rivm.nl

For this compound, its molecular structure suggests a moderate potential for volatilization. The presence of the ethyl and propanoyl groups could contribute to a higher vapor pressure compared to simpler carbamates. However, the chloroethyl group might increase its polarity and interaction with soil and water, potentially reducing its tendency to volatilize. Without experimental data, it is difficult to quantify the exact volatilization rate, but it is expected to be a relevant, albeit not dominant, transport pathway.

Interactive Data Table: Factors Influencing Carbamate Volatilization

FactorInfluence on VolatilizationRationale
High Soil Moisture IncreasesWater molecules displace the pesticide from soil binding sites, making it more available for volatilization.
High Temperature IncreasesIncreases the vapor pressure of the pesticide.
High Organic Matter DecreasesStronger adsorption to organic matter reduces the amount of pesticide available for volatilization.
High Clay Content DecreasesAdsorption to clay minerals can reduce volatilization.
High Airflow IncreasesRemoves the pesticide vapor from the soil surface, maintaining a concentration gradient that drives further volatilization.

Adsorption to Soil and Sediment Constituents

Adsorption to soil and sediment is a critical process that affects the mobility, bioavailability, and persistence of carbamates in the environment. researchgate.net The extent of adsorption is largely dependent on the physicochemical properties of both the carbamate and the soil.

Key factors influencing the adsorption of carbamates include:

Soil Organic Matter: Organic matter is the primary site for the adsorption of many carbamate pesticides. researchgate.net An increase in soil organic matter content generally leads to increased adsorption. researchgate.netresearchgate.netzenodo.org This is because organic matter provides a nonpolar phase for the partitioning of these relatively nonpolar compounds. researchgate.net

Clay Content and Type: Clay minerals can also contribute to the adsorption of carbamates, particularly those with polar functional groups. researchgate.net The type of clay mineral is important, with 2:1 clays (B1170129) like montmorillonite (B579905) showing a higher adsorption capacity than 1:1 clays like kaolinite. researchgate.net

Soil pH: The effect of pH on carbamate adsorption can vary. For some carbamates, adsorption may be higher in acidic soils. scispace.com

Temperature: Adsorption of carbamates is often an exothermic process, meaning that adsorption decreases as temperature increases. researchgate.netzenodo.org

Given the structure of this compound, it is expected to exhibit moderate adsorption to soil and sediment. The ethyl and propanoyl groups impart some nonpolar character, which would favor partitioning into soil organic matter. The carbamate and chloroethyl groups add polarity, which could lead to interactions with clay minerals. The adsorption isotherms for carbamates on various soils are often described as 'L-type', indicating a relatively high affinity for the sorbent at low concentrations, which then decreases as sorption sites become saturated. researchgate.netzenodo.org

Interactive Data Table: Soil Properties and Carbamate Adsorption

Soil PropertyEffect on AdsorptionMechanism
Organic Matter Content Increases AdsorptionPartitioning of the nonpolar parts of the carbamate molecule into the organic phase.
Clay Content Increases AdsorptionInteractions between polar functional groups of the carbamate and the clay mineral surfaces.
Soil pH VariableCan affect the surface charge of soil colloids and the chemical speciation of the carbamate.
Temperature Decreases AdsorptionAdsorption is often an exothermic process.

Long-Term Persistence and Remediation Considerations for Chloroethyl-Containing Carbamates

The long-term persistence of carbamates in the environment is a concern due to their potential for chronic toxicity. mdpi.com While carbamates are generally considered to be less persistent than organochlorine pesticides, their degradation rates can vary significantly depending on environmental conditions. mdpi.comwikipedia.org

The persistence of carbamates is primarily determined by the rates of chemical hydrolysis and microbial degradation. scispace.com Photodegradation can also play a role, especially in surface waters. who.int The half-life of carbamates in soil can range from a few days to several weeks or even months. ucanr.eduresearchgate.net For instance, the half-life of carbaryl (B1668338) can be relatively short, while other carbamates like aldicarb (B1662136) can persist longer, especially its more stable metabolites. nih.govnih.gov

Factors influencing the persistence of carbamates include:

Soil Type and Composition: Persistence is often greater in soils with high organic matter and clay content due to increased adsorption, which can protect the carbamate from degradation. scispace.com

pH: Chemical hydrolysis of carbamates is highly dependent on pH, with degradation being more rapid in alkaline conditions. researchgate.net

Temperature and Moisture: Higher temperatures and optimal moisture levels generally increase the rate of microbial degradation. scispace.com

Microbial Activity: The presence of adapted microbial populations can lead to the enhanced degradation of carbamates. iastate.edu

Due to the presence of the chloroethyl group, this compound may exhibit different persistence characteristics compared to other carbamates. The carbon-chlorine bond can sometimes be recalcitrant to microbial degradation.

Remediation Considerations:

In cases of soil and groundwater contamination with chloroethyl-containing carbamates, several remediation strategies can be considered.

Bioremediation: This involves the use of microorganisms to degrade the contaminants. researchgate.net The effectiveness of bioremediation depends on the presence of microbial populations capable of degrading the specific carbamate. Bioaugmentation (introducing specific microbes) and biostimulation (adding nutrients to enhance native microbial activity) are potential approaches. researchgate.netecocycle.co.jp

Surfactant-Enhanced Soil Washing: This technique uses surfactants to increase the solubility and removal of adsorbed contaminants from the soil matrix. mdpi.com This can be performed ex-situ (excavated soil) or in-situ (soil flushing). mdpi.com

Chemical Oxidation: In-situ chemical oxidation (ISCO) involves injecting strong oxidizing agents into the subsurface to destroy contaminants. ecocycle.co.jp

The choice of remediation strategy will depend on the specific site conditions, the extent of contamination, and the properties of the contaminant.

Interactive Data Table: Factors Affecting Carbamate Persistence

Environmental FactorEffect on PersistencePrimary Mechanism
High Organic Matter IncreasesAdsorption protects the carbamate from degradation.
High Clay Content IncreasesAdsorption to clay surfaces can reduce bioavailability for microbial degradation.
Alkaline pH DecreasesPromotes chemical hydrolysis of the carbamate ester linkage.
High Temperature DecreasesIncreases the rate of both chemical and microbial degradation.
High Microbial Activity DecreasesBiodegradation is a major pathway for carbamate dissipation.

Development and Validation of Analytical Methods for Research Applications of Ethyl 2 Chloroethyl Propanoylcarbamate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of many organic molecules, including carbamates. The choice between gas and liquid chromatography is often dictated by the compound's volatility and thermal stability.

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. However, many carbamates are known to be thermally labile, which can lead to degradation in the high temperatures of a conventional GC injection port. This thermal decomposition can result in poor reproducibility and inaccurate quantification.

To overcome these challenges, several strategies have been developed for the GC analysis of carbamates:

Specialized Injection Techniques: Cold on-column injection or the use of a septum-equipped temperature programmable injector (SPI) can minimize the thermal stress on the analyte, preventing degradation and allowing for direct analysis.

Derivatization: Converting the carbamate (B1207046) into a more volatile and thermally stable derivative is a common approach. For instance, derivatization with 9-xanthydrol has been successfully used for the trace analysis of some carbamates in water samples. Another technique involves flash methylation in the injection port.

Fast GC: Employing shorter columns, high flow rates, and rapid temperature programming reduces the time the analyte spends at high temperatures, thus minimizing degradation.

A variety of detectors can be coupled with GC for the analysis of carbamates:

Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive and selective for nitrogen-containing compounds like carbamates, making it well-suited for trace analysis in complex matrices.

Electron Capture Detector (ECD): For halogenated compounds, such as those containing a chloro- group like Ethyl(2-chloroethyl)propanoylcarbamate, the ECD offers excellent sensitivity.

Mass Spectrometry (MS): The use of a mass spectrometer as a detector provides structural information, enabling positive identification of the analyte. GC-MS is a powerful tool for both qualitative and quantitative analysis and can be used to monitor for potential degradation products.

Table 1: Illustrative GC Conditions for Carbamate Analysis

ParameterCondition 1 (Direct Analysis)Condition 2 (Derivatization)
Column HP-5ms, 30 m x 0.32 mm x 0.25 µmSGE BPX-50, 60 m x 0.25 mm x 0.25 µm
Injector Cold On-Column or Programmable Temp.Split/Splitless (250 °C)
Oven Program 70 °C (1 min), then 10°C/min to 300°C70 °C (1 min), then 10°C/min to 300°C (6 min hold)
Carrier Gas HeliumHelium (1.2 mL/min)
Detector NPD or MSMS or MS/MS
Note: These conditions are generalized from methods for various carbamates and would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of thermally labile or non-volatile compounds and is widely used for carbamates. The separation is typically achieved using a reverse-phase column, such as a C18 column.

The mobile phase in reverse-phase HPLC usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Modifiers such as formic acid or phosphate (B84403) buffers may be added to improve peak shape and resolution.

Detection in HPLC can be accomplished by several means:

UV-Vis and Photodiode Array (PDA) Detection: If the compound possesses a chromophore that absorbs ultraviolet or visible light, UV-Vis detection is a straightforward and robust option. A PDA detector provides additional spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and selectivity. Electrospray ionization (ESI) is a common interface that allows for the analysis of a wide range of compounds. LC-MS is particularly valuable for confirming the identity of the analyte based on its mass-to-charge ratio and fragmentation patterns.

A specific reverse-phase HPLC method has been described for a structurally related compound, Ethyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate, using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. This indicates the general applicability of reverse-phase HPLC for this class of molecules.

Modern analytical laboratories increasingly rely on advanced separation techniques to improve efficiency and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful platform for the rapid and sensitive quantification of carbamates in complex samples.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For applications requiring very high sensitivity and selectivity, GC-MS/MS is an excellent choice. This technique can provide reliable confirmation and quantification even in the presence of significant matrix interference. While thermal lability remains a concern, the use of appropriate injection techniques and/or derivatization can make this a viable and robust method.

Quantitative Analysis Methodologies

The goal of quantitative analysis is to determine the exact amount or concentration of a substance in a sample. This requires careful method validation, including the establishment of robust calibration strategies and the determination of performance metrics like detection and quantification limits.

Accurate quantification in chromatography relies on comparing the response of the analyte in a sample to the response of known standards.

External Standard Calibration: This is the most common approach, where a series of calibration standards containing the analyte at known concentrations are prepared and analyzed. A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its response on this curve. It is recommended to use at least three to five concentration levels to generate a reliable calibration curve.

Internal Standard Calibration: To correct for variations in injection volume, instrument response, or sample preparation, an internal standard (IS) can be used. An IS is a compound that is chemically similar to the analyte but not present in the sample. A known amount of the IS is added to all standards and samples. The calibration curve is then generated by plotting the ratio of the analyte response to the IS response against the analyte concentration. This method can significantly improve the precision and accuracy of the analysis. For the analysis of carbamates, compounds like 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate have been used as internal standards.

Table 2: Comparison of Calibration Strategies

StrategyDescriptionAdvantagesDisadvantages
External Standard A calibration curve is generated from standards containing only the analyte.Simple to prepare and implement.Prone to errors from injection volume variability and matrix effects.
Internal Standard A constant amount of a different compound (the IS) is added to all samples and standards.Corrects for variations in sample preparation, injection volume, and instrument response, improving precision.Requires finding a suitable IS that does not interfere with sample components. More complex to prepare.

Determining the lower limits of an analytical method's capability is crucial, especially for trace analysis.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often defined as the concentration that produces a signal-to-noise ratio of 3.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is critical for quantitative studies as it defines the lower end of the method's working range. For carbamates, LOQs can vary widely depending on the analytical technique and the sample matrix, with values reported in the range of 0.007 to 0.028 µg/L in water by GC-MS and 0.5 to 5.0 µg/kg in food matrices by LC-MS/MS.

The determination of these limits is a key part of method validation and ensures that the analytical procedure is suitable for its intended purpose. For example, a GC-MS assay developed for ethyl carbamate in distillers grains reported an LOD of 0.7 ng/g.

Method Validation Parameters for Academic Research

Detailed, compound-specific data is required to address the following validation parameters for this compound.

Specificity and Selectivity in Complex Matrices

Information on the ability of an analytical method to unequivocally assess this compound in the presence of components that may be expected to be present is not available.

Precision (Repeatability and Intermediate Precision)

No data exists on the precision of an analytical method for this compound, which would be expressed in terms of repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations).

Accuracy (Recovery Studies and Reference Material Comparison)

The accuracy of an analytical method, which reflects the closeness of the measured value to the true value, has not been determined for this compound. This would typically involve recovery studies in spiked matrices or comparison with a certified reference material.

Linearity and Range of Quantification

Studies to establish the linear relationship between the concentration of this compound and the analytical signal, and to define the range over which the method is quantifiable, have not been published.

Robustness of Analytical Procedures

The robustness of an analytical method for this compound, which assesses its capacity to remain unaffected by small, but deliberate variations in method parameters, has not been evaluated.

Sample Preparation Techniques for Research Applications

Without experimental data, it is not possible to detail appropriate sample preparation techniques, such as extraction, clean-up, and concentration steps, for the analysis of this compound in various research matrices.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. wikipedia.orgsyrris.com For a compound like this compound, which is expected to have moderate polarity, LLE can be an effective method for its extraction from aqueous samples.

The choice of organic solvent is critical in LLE to ensure efficient partitioning of the target analyte from the sample matrix into the organic phase. phenomenex.com Solvents such as dichloromethane (B109758) and chloroform (B151607) have been successfully used for the extraction of ethyl carbamate, a structurally related compound. nih.govnih.gov The efficiency of the extraction can be further enhanced by modifying the aqueous phase, for instance, by adding salts like sodium chloride (NaCl) in a process known as salting-out assisted liquid-liquid extraction (SALLE). rsc.org This increases the polarity of the aqueous phase, thereby promoting the transfer of the less polar analyte into the organic phase. elementlabsolutions.com

Key parameters that are optimized during the development of an LLE method include the choice of extraction solvent, the ratio of organic to aqueous phase volumes, the pH of the aqueous phase, and the number of extraction steps. libretexts.org For quantitative analysis, an internal standard is often added to the sample prior to extraction to correct for any analyte loss during the procedure. nih.gov

Table 1: Representative Parameters for Liquid-Liquid Extraction of Carbamate Compounds

Parameter Condition Rationale
Extraction Solvent Dichloromethane Good solubility for carbamates, immiscible with water.
Aqueous Phase pH Neutral (approx. 7) To maintain the carbamate in its neutral form for better partitioning into the organic solvent.
Salting-out Agent Sodium Chloride (15% w/v) Increases the ionic strength of the aqueous phase, enhancing extraction efficiency. nih.gov
Phase Ratio (Org:Aq) 1:1 (v/v) A common starting point for method development, can be optimized.
Extraction Steps 2-3 Multiple extractions with fresh solvent improve recovery. libretexts.org

| Internal Standard | Propyl carbamate | Structurally similar to the analyte, used for accurate quantification. oiv.int |

This table presents typical conditions for the LLE of carbamate compounds and serves as a guide for the development of a method for this compound.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a more modern and often more efficient sample preparation technique compared to LLE. nih.gov It utilizes a solid adsorbent material, packed into a cartridge or a disk, to selectively retain the analyte of interest or the interfering matrix components. thermofisher.comlibretexts.org SPE offers several advantages, including higher recovery, reduced solvent consumption, and the potential for automation.

For a compound with the structural features of this compound, a reversed-phase SPE sorbent would be a suitable choice for extraction from aqueous samples. chromatographyonline.com These sorbents are nonpolar and retain analytes of moderate to low polarity from a polar matrix. Common reversed-phase sorbents include silica-based materials with bonded alkyl chains (e.g., C8 or C18) or polymeric sorbents. chromatographyonline.com

The SPE process generally involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by an equilibration step with water or a buffer to create a suitable environment for sample loading. chromatographyonline.com

Sample Loading: The sample is passed through the SPE cartridge, and the analyte is adsorbed onto the sorbent. chromatographyonline.com

Washing: The cartridge is washed with a weak solvent to remove any unretained matrix interferences while the analyte remains bound to the sorbent.

Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the analyte for subsequent analysis.

The selection of the appropriate sorbent and elution solvents is critical for the development of a selective and robust SPE method. For instance, diatomaceous earth-based sorbents like Chem-Elut or Extrelut have been effectively used for the extraction of ethyl carbamate. nih.gov

Table 2: Typical Parameters for Solid-Phase Extraction of Carbamate Compounds

Parameter Condition Rationale
SPE Sorbent Polymeric Reversed-Phase (e.g., Strata-X) High capacity and retention for a wide range of compounds, including carbamates. nih.gov
Conditioning Solvent Methanol Wets and activates the nonpolar sorbent material. chromatographyonline.com
Equilibration Solvent Deionized Water Makes the sorbent environment compatible with the aqueous sample. chromatographyonline.com
Washing Solvent 5% Methanol in Water Removes polar interferences without eluting the analyte of interest.
Elution Solvent Dichloromethane or Acetonitrile Strong enough to desorb the analyte from the sorbent. oiv.int
Recovery > 85% Indicates an efficient extraction process.

| Limit of Detection (LOD) | 0.1 - 10 µg/L | Dependent on the final analytical technique used (e.g., GC-MS, LC-MS/MS). nih.govresearchgate.net |

This table provides representative conditions for the SPE of carbamate compounds, which can be adapted for the analysis of this compound.

Direct Aqueous Injection Methods

Direct aqueous injection is a sample introduction technique that involves the injection of a minimally processed aqueous sample directly into the analytical instrument, typically a liquid chromatograph coupled with a mass spectrometer (LC-MS/MS). nih.gov This approach is advantageous as it significantly reduces sample preparation time and minimizes the potential for analyte loss or contamination that can occur during extraction steps. researchgate.net

For the analysis of this compound, a direct aqueous injection method would likely involve dilution of the sample with a suitable solvent, filtration to remove particulate matter, and then injection into the LC-MS/MS system. nih.gov This technique is particularly well-suited for the analysis of polar to moderately polar compounds in relatively clean aqueous matrices. rsc.org

The success of direct aqueous injection relies heavily on the selectivity and sensitivity of the detection system. Tandem mass spectrometry (MS/MS) provides excellent specificity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte are monitored. nih.gov This high degree of selectivity allows for the detection and quantification of the target analyte even in the presence of co-eluting matrix components. spkx.net.cn

Table 3: Performance Characteristics of a Direct Aqueous Injection Method for Carbamate Analysis

Parameter Value Description
Instrumentation UPLC-ESI-MS/MS Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry offers high sensitivity and selectivity. nih.gov
Sample Pre-treatment Dilution and Filtration Minimizes matrix effects and protects the analytical column from particulates. nih.gov
Linear Range 2 - 500 µg/L The concentration range over which the method provides a linear response. nih.gov
Limit of Detection (LOD) 1.7 µg/L The lowest concentration of the analyte that can be reliably detected. nih.gov
Limit of Quantification (LOQ) 5.0 µg/L The lowest concentration of the analyte that can be accurately and precisely quantified. nih.gov
Recovery 90 - 102% Indicates the accuracy of the method. nih.gov

| Precision (RSD) | < 6% | The relative standard deviation, indicating the method's reproducibility. nih.gov |

This table illustrates the typical performance of a direct aqueous injection LC-MS/MS method for ethyl carbamate, which is expected to be comparable for this compound.

Structure Reactivity Relationship Srr and Structure Transformation Relationship Str Studies of N Acylcarbamates

Investigating the Impact of N-Substituents on Carbamate (B1207046) Stability and Reactivity

Electron-donating groups on the nitrogen atom tend to increase the electron density on the carbamate nitrogen, which can enhance the resonance stabilization of the C-N bond. nd.edu This increased delocalization of electrons can lead to a more stable carbamate linkage, making it less prone to cleavage. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, weakening the C-N bond and rendering the carbamate more susceptible to nucleophilic attack and subsequent hydrolysis. nd.edu

The stability of carbamates is also influenced by steric hindrance around the carbamate nitrogen. Bulky N-substituents can shield the electrophilic carbonyl carbon from the approach of nucleophiles, thereby slowing down the rate of hydrolysis and increasing the compound's stability. nih.gov

Correlation of Electronic and Steric Parameters with Reaction Rates

To quantify the influence of N-substituents on the reactivity of N-acylcarbamates, various electronic and steric parameters are employed. These parameters, derived from physical organic chemistry, allow for the development of quantitative structure-activity relationships (QSAR) and quantitative structure-reactivity relationships (QSRR). researchgate.netnih.gov

Electronic Parameters:

Hammett constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. While not directly applicable to the aliphatic N-substituents in Ethyl(2-chloroethyl)propanoylcarbamate, analogous parameters for aliphatic systems are used to correlate electronic effects with reaction rates.

Taft constants (σ): These parameters are specifically designed to quantify the polar (inductive) effects of substituents in aliphatic systems. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Steric Parameters:

Taft steric parameter (Es): This parameter quantifies the steric bulk of a substituent. More negative Es values correspond to greater steric hindrance.

Molar Refractivity (MR): This parameter is related to the volume of a substituent and its polarizability and is often used as a measure of steric bulk. researchgate.net

By correlating these parameters with experimentally determined reaction rates (e.g., hydrolysis rate constants), it is possible to develop mathematical models that predict the reactivity of new N-acylcarbamate analogs. For instance, a positive correlation with σ* would suggest that electron-withdrawing N-substituents accelerate the reaction, while a negative correlation with Es would indicate that sterically bulky groups retard the reaction.

Interactive Table: Hypothetical Electronic and Steric Parameters for N-Substituents in N-Acylcarbamates and Their Effect on Relative Hydrolysis Rates.

N-SubstituentTaft Polar Constant (σ*)Taft Steric Parameter (Es)Relative Hydrolysis Rate
Methyl0.000.001.0
Ethyl-0.10-0.070.8
Isopropyl-0.19-0.470.5
2-Chloroethyl+0.385-0.40 (estimated)5.2
2-Fluoroethyl+0.42 (estimated)-0.35 (estimated)6.0

Note: The values for 2-chloroethyl and 2-fluoroethyl are estimated based on related structures and are for illustrative purposes.

Comparative Analysis of Chloroethyl and Other Halogenated Alkyl Groups on Reactivity

The presence and nature of a halogen atom on the N-alkyl substituent significantly impact the reactivity of N-acylcarbamates. The high electronegativity of halogens makes the N-(haloalkyl) group electron-withdrawing, thereby influencing the stability of the carbamate linkage.

A comparative analysis of N-(2-haloethyl) groups (e.g., fluoroethyl, chloroethyl, bromoethyl) reveals a trend in reactivity that is primarily dictated by the inductive effect of the halogen atom. The order of electronegativity for the halogens is F > Cl > Br > I. Consequently, the N-(2-fluoroethyl) group is expected to be the most electron-withdrawing, leading to the highest reactivity (e.g., fastest hydrolysis rate) among the haloethyl analogs. The N-(2-chloroethyl) group in this compound would therefore be expected to confer a higher reactivity than a corresponding bromoethyl or iodoethyl analog, but lower than a fluoroethyl analog.

This trend can be rationalized by the increasing stability of the leaving group in a potential elimination reaction or the increased electrophilicity of the carbonyl carbon due to the inductive electron withdrawal. Experimental studies on the hydrolysis rates of analogous N-(2-haloethyl)amides have shown a similar trend in reactivity, supporting this hypothesis. epa.gov

Theoretical Descriptors in SRR/STR Modeling

In addition to empirical parameters, theoretical descriptors derived from quantum chemical calculations are increasingly used in SRR/STR modeling of N-acylcarbamates. nih.govresearchgate.net These descriptors provide a more detailed and fundamental understanding of the electronic and structural properties of molecules.

Commonly used theoretical descriptors include:

Atomic charges: The calculated charge on the carbonyl carbon and the nitrogen atom can provide insights into their electrophilicity and nucleophilicity, respectively.

Molecular orbital energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity. nih.govresearchgate.net

Molecular electrostatic potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) parameters: These descriptors provide information about the nature of chemical bonds within the molecule.

By incorporating these theoretical descriptors into QSAR and QSPR (Quantitative Structure-Property Relationship) models, it is possible to develop more accurate and predictive models for the reactivity and transformation of N-acylcarbamates like this compound. nih.govnih.govacs.org

Design of New N-Acylcarbamate Analogs for Mechanistic Probes

The understanding of SRR and STR in N-acylcarbamates facilitates the rational design of new analogs that can serve as mechanistic probes. These probes are valuable tools for studying reaction mechanisms and for investigating the interactions of these compounds with biological systems, such as enzymes. nih.govresearchgate.net

For example, by systematically varying the N-substituent, a series of analogs with graded reactivity can be synthesized. These compounds can then be used to probe the sensitivity of a particular biological process to the electronic and steric properties of the N-acylcarbamate.

Furthermore, isotopic labeling can be incorporated into the design of these probes to trace the fate of specific atoms during a chemical transformation. researchgate.netnih.gov For instance, labeling the carbonyl carbon with ¹³C or the nitrogen atom with ¹⁵N in an analog of this compound would allow for the detailed elucidation of its metabolic pathways or its mechanism of interaction with a target protein using techniques like mass spectrometry and NMR spectroscopy.

The synthesis of functionalized N-acylcarbamate analogs, where a reporter group (e.g., a fluorescent tag or a biotin (B1667282) moiety) is incorporated, can also be a powerful strategy for visualizing and quantifying their interactions within complex biological systems. nih.gov

Future Research Directions and Emerging Methodologies in N Acylcarbamate Chemistry

Innovations in Green Synthetic Chemistry for Carbamate (B1207046) Production

The synthesis of carbamates, including N-acyl derivatives, is undergoing a green revolution aimed at replacing hazardous reagents and reducing environmental impact. Traditional methods often rely on toxic compounds like phosgene (B1210022) and its derivatives. nih.govnih.gov Future research is intensely focused on safer, more sustainable alternatives.

A primary focus is the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and inexpensive C1 source. nih.gov The three-component coupling of CO2, amines, and alkyl halides under mild conditions represents a significant green pathway. chemistryviews.org Recent advancements in this area include the use of reusable, polymer-supported catalysts, such as polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), which facilitate easy catalyst recovery and product purification. chemistryviews.org Another promising route involves the reaction of urea (B33335), which serves as a solid carrier of CO2, with alcohols and amines over heterogeneous catalysts like TiO2–Cr2O3/SiO2. mdpi.comrsc.org This method avoids toxic inputs and allows for the synthesis of various N-substituted carbamates in high yields. rsc.org

Other innovative strategies include the direct transformation of Boc-protected amines into carbamates using simple bases like tert-butoxide lithium, which circumvents the need for toxic reagents or metal catalysts. rsc.org Furthermore, green modifications of classic reactions, such as the Hofmann rearrangement, are being developed. One such method uses oxone, a safe oxidant, in conjunction with potassium chloride to generate isocyanate intermediates from amides, which are then trapped by alcohols to form carbamates in a one-pot process. nih.govnih.gov

Table 1: Comparison of Traditional vs. Green Carbamate Synthesis Methodologies

Feature Traditional Methods (e.g., Phosgene-based) Emerging Green Methods
Carbon Source Phosgene, Isocyanates Carbon Dioxide (CO2), Urea
Reagent Toxicity High (e.g., phosgene is extremely toxic) Low to negligible (e.g., CO2, oxone)
Catalysts Often stoichiometric reagents Recyclable heterogeneous or polymer-supported catalysts
Reaction Conditions Often harsh Mild (e.g., room temperature, atmospheric pressure) chemistryviews.org
Byproducts Corrosive (e.g., HCl) Benign (e.g., water, recyclable ammonia) mdpi.com

| Atom Economy | Moderate | High |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding and optimizing reaction pathways for N-acylcarbamate synthesis requires precise monitoring of transient intermediates and product formation in real-time. Advanced spectroscopic techniques are emerging as powerful tools for in-situ analysis, offering a window directly into the reaction vessel.

Fourier Transform Infrared (FT-IR) spectroscopy is particularly well-suited for this purpose, as it can track the appearance and disappearance of key functional groups. For instance, it can be used to monitor the formation of ketene (B1206846) intermediates and their subsequent conversion to the final carbamate product. researchgate.net Similarly, Raman spectroscopy, which requires minimal to no sample preparation, can provide a molecular fingerprint of reactants and products, making it ideal for real-time monitoring in complex reaction mixtures. mdpi.com

For highly complex systems, mass spectrometry techniques are invaluable. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for the highly specific and sensitive tracking of reactants, intermediates, and products, even at trace levels. nih.govnih.gov While often used for residue analysis, the application of such techniques to monitor reaction kinetics and mechanisms in real-time is a growing area of research. These methods provide detailed structural information that can elucidate reaction mechanisms and help optimize conditions for yield and purity. nih.gov

High-Throughput Computational Screening for Novel Carbamate Reactivity

The discovery of new catalysts and reactions for N-acylcarbamate chemistry is being accelerated by high-throughput computational screening. This approach uses computational models to predict the reactivity and selectivity of thousands of potential catalysts or substrates before they are ever synthesized in the lab. youtube.comrsc.org

By leveraging known mechanistic pathways, researchers can computationally generate reaction libraries to screen for desired properties. youtube.com For example, simulations can evaluate steric and electronic factors to build structure-property relationships that guide the rational design of new catalysts. youtube.com This in silico screening can rapidly identify promising candidates, predict reaction outcomes, and provide fundamental insights into the factors controlling a target reaction, significantly reducing the time and resources required for experimental discovery. youtube.comamanote.com This methodology is not only applicable to synthetic catalysts but also to biological systems, such as the high-throughput screening of microorganisms or enzymes for their ability to synthesize or degrade specific carbamates. nih.gov

Integration of Omics Technologies for Environmental Degradation Studies

The environmental fate of carbamates is a critical area of research, and "omics" technologies are providing unprecedented insights into the microbial degradation pathways. These approaches allow for a holistic view of the biological processes involved in breaking down these compounds. nih.govresearchgate.net

Genomics and Metagenomics: These tools are used to identify the genes and microorganisms responsible for carbamate degradation. Functional metagenomics, which involves screening DNA extracted directly from environmental samples (e.g., soil, water), has led to the discovery of novel carbamate-hydrolyzing enzymes, such as carboxylesterases, from previously uncultivated bacteria. plos.orgnih.gov This approach expands the known diversity of enzymes capable of breaking the carbamate bond. frontiersin.org

Transcriptomics and Proteomics: These techniques reveal which genes and proteins are actively expressed by microorganisms in the presence of a carbamate compound. This helps to pinpoint the key enzymes and metabolic pathways actively involved in the degradation process under specific environmental conditions. nih.gov

Metabolomics: This approach identifies the small-molecule intermediates and final products (metabolites) that result from microbial degradation. nih.gov By tracing the biotransformation of the parent carbamate, metabolomics helps to fully elucidate the degradation pathway and assess the potential toxicity of any breakdown products. nih.gov

Together, these omics technologies provide a comprehensive picture of how compounds like Ethyl(2-chloroethyl)propanoylcarbamate might be metabolized by microbial communities, identifying the key enzymes and genetic pathways involved. bohrium.com

Table 2: Omics Technologies in Carbamate Degradation Research

Omics Technology Key Question Addressed Example Finding
Metagenomics What enzymes capable of degrading carbamates exist in an environment? Discovery of a novel family IV carboxylesterase from the bovine rumen microbiome with activity on fenobucarb. plos.orgnih.gov
Genomics What is the full genetic potential of a specific carbamate-degrading microbe? Identification of carbamate hydrolase genes (mcd, cehA, cahA) in various bacterial species. bohrium.com
Transcriptomics Which degradation-related genes are activated in the presence of a carbamate? Changes in gene expression that accompany the exposure of microorganisms to pollutants. nih.gov
Proteomics Which enzymes are actively being produced to break down the carbamate? Identification of key proteins associated with the physiological reaction of microorganisms to contaminants. researchgate.net

| Metabolomics | What are the intermediate and final products of the degradation pathway? | Elucidation of carbofuran (B1668357) degradation pathways, identifying key metabolites like carbofuran phenol (B47542) and hydroxycarbofuran. nih.gov |

Development of Smart Analytical Sensors for Carbamate Detection in Research Environments

Rapid, sensitive, and selective detection of N-acylcarbamates is crucial for reaction monitoring, quality control, and environmental analysis. Research is focused on developing "smart" sensors that offer real-time data with high specificity.

Biosensors are a major area of development, often leveraging the biological target of many carbamate pesticides: the enzyme acetylcholinesterase (AChE). Sensors are designed where the inhibition of AChE activity by a carbamate results in a measurable signal change, such as a colorimetric or electrochemical response. acs.orgnih.govnih.gov The sensitivity of these biosensors can be enhanced by using engineered enzyme variants. nih.gov

Fluorescent and Colorimetric Sensors are being designed using advanced nanomaterials. For example, paper-based sensors using quantum dots (QDs) and nano-porphyrins have been developed for the visual detection of carbamates. nih.gov These sensors operate on a "turn-off-on" fluorescence mechanism, providing a rapid and low-cost detection method. nih.gov The unique properties of nanomaterials like gold nanoparticles (AuNPs), carbon nanotubes, and zinc oxide (ZnO) nanoparticles are being harnessed to create sensors with improved sensitivity and reliability for detecting various analytes, including N-acyl compounds. nih.govrsc.orgmdpi.com These material-based sensors offer a robust alternative to enzyme-based systems for continuous monitoring in research settings.

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